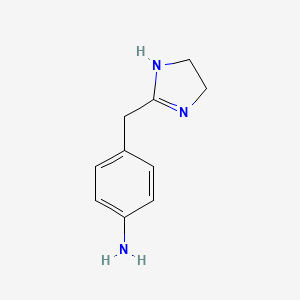

2-(4'-Aminobenzyl)imidazoline

Übersicht

Beschreibung

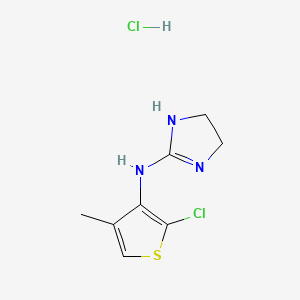

“2-(4’-Aminobenzyl)imidazoline” is a derivative of imidazoline . Imidazoline is a class of heterocycles formally derived from imidazoles by the reduction of one of the two double bonds . The 2-imidazolines are the most common imidazolines commercially, as the ring exists in some natural products and some pharmaceuticals .

Synthesis Analysis

The synthesis of imidazolines often involves the condensation of 1,2-diamines (e.g. ethylenediamine) with nitriles or esters . A variety of routes exist for the synthesis of imidazolines . The nitrile-based route is essentially a cyclic Pinner reaction; it requires high temperatures and acid catalysis and is effective for both alkyl and aryl nitriles .

Molecular Structure Analysis

The molecular formula of “2-(4’-Aminobenzyl)imidazoline” is C10H13N3 . It is a derivative of imidazoline, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Chemical Reactions Analysis

Imidazoline derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are crucial . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Wissenschaftliche Forschungsanwendungen

Gastric H+/K+-ATPase Inhibition : 2-(4'-Aminobenzyl)imidazoline derivatives have been investigated for their potential as inhibitors of gastric H+/K+-ATPase, an enzyme involved in acid secretion. These compounds exhibit a mechanism of action different from that of existing inhibitors like omeprazole (Yamada et al., 1996).

Synthesis and Biological Evaluation : Research has been conducted on the synthesis of imidazoline derivatives, including this compound, which have significant pharmaceutical and biological activities. This research contributes to the development of novel compounds with potential therapeutic applications (Ding et al., 2003).

Alpha-Adrenergic Receptor Interaction : Studies have evaluated the interaction of imidazoline derivatives, including this compound, with alpha-adrenergic receptors. These studies help in understanding the pharmacological effects of these compounds and their potential therapeutic uses (Ruffolo et al., 1983).

Pharmacological Actions : There has been research on the diverse pharmacological actions of this compound, especially in its interaction with human platelets and rat aorta. This research is crucial for understanding the potential therapeutic uses of these compounds (Shams et al., 1991).

Transition Metal Complexes : Studies have also explored the role of imidazoline derivatives, like this compound, in forming complexes with transition metals. These complexes have applications in homogeneous catalysis and bioinorganic chemistry (Wu & Tamm, 2014).

Ruthenium(II) Complexes and C-N Bond Formation : Research has been conducted on ruthenium(II) complexes involving imidazolines for C-N bond formation. This has implications in organic synthesis and the development of new catalysts (Donthireddy et al., 2020).

Wirkmechanismus

While the exact mechanism of action for “2-(4’-Aminobenzyl)imidazoline” is not specified, imidazoline receptors are the primary receptors on which imidazoline and other imidazolines act . There are three main classes of imidazoline receptor: I1 is involved in inhibition of the sympathetic nervous system to lower blood pressure, I2 has as yet uncertain functions but is implicated in several psychiatric conditions, and I3 regulates insulin secretion .

Zukünftige Richtungen

Imidazoline derivatives have been gaining importance due to their wide range of applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazolines is of strategic importance . Therefore, the future directions in this field could involve the development of more efficient and environmentally friendly methods for the synthesis of imidazoline derivatives .

Eigenschaften

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVVAXXCLZJWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929301 | |

| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-47-7 | |

| Record name | 2-(4'-Aminobenzyl)imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

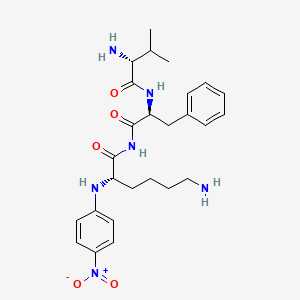

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.